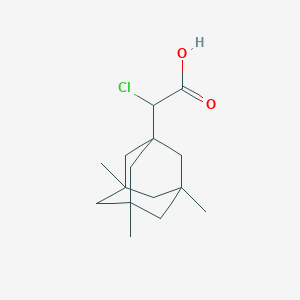

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid

Description

Adamantane derivatives are valued for their rigid, lipophilic structures, which enhance metabolic stability and binding affinity in drug design.

Properties

IUPAC Name |

2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO2/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(16)11(17)18/h10H,4-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPDCMZNOXKOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297983 | |

| Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16668-45-4 | |

| Record name | NSC119925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

1-Acyloxyadamantane (e.g., 1-acetoxy-3,5,7-trimethyladamantane) undergoes acid-catalyzed substitution with nucleophiles. Concentrated sulfuric acid protonates the acyloxy group, generating a stabilized 1-adamantyl carbocation. This intermediate reacts with acetic acid precursors, such as cyanide ions, to form 1-cyano-3,5,7-trimethyladamantane, which is hydrolyzed to the acetic acid derivative.

Example Protocol

-

Esterification : 3,5,7-Trimethyl-1-adamantanol reacts with acetic anhydride in concentrated H₂SO₄ to form 1-acetoxy-3,5,7-trimethyladamantane.

-

Cyanide Substitution : The acyloxy derivative reacts with NaCN in cyclohexane/H₂SO₄ at 25°C for 2 hours, yielding 1-cyano-3,5,7-trimethyladamantane (75% yield).

-

Hydrolysis : The nitrile is hydrolyzed with HCl/H₂O under reflux to produce 3,5,7-trimethyl-1-adamantaneacetic acid (85% yield).

Advantages and Limitations

-

Advantages : High regioselectivity, ambient temperature conditions, and scalability.

-

Limitations : Requires handling of corrosive H₂SO₄ and toxic cyanide reagents.

Photocatalytic C–H Activation for Direct Functionalization

Recent advances in photoredox catalysis enable direct C–H bond functionalization, bypassing pre-halogenation steps.

Dual Photoredox-HAT System

A dual iridium/quinuclidine catalyst system generates adamantyl radicals via hydrogen atom transfer (HAT). These radicals couple with α-chloroacetic acid derivatives to form the target compound.

Optimized Conditions

Mechanistic Insights

-

Photocatalyst Excitation : Ir(III) absorbs light, transitioning to Ir(III)*, which oxidizes quinuclidine to a radical cation.

-

HAT Process : Quinuclidine abstracts a hydrogen from adamantane, generating an adamantyl radical.

-

Radical Coupling : The adamantyl radical reacts with α-chloroacetic acid chloride, followed by dechlorination to yield the product.

Chlorination Strategies for α-Position Functionalization

Introducing chlorine at the α-position relative to the acetic acid group is critical. The Hell–Volhard–Zelinskii (HVZ) reaction is commonly employed.

HVZ Reaction Protocol

-

Substrate : 3,5,7-Trimethyl-1-adamantaneacetic acid.

-

Reagents : PCl₃ (catalyst) and Cl₂ gas.

-

Conditions : Reflux in CCl₄ for 6 hours.

Mechanism

Phosphorus trichloride activates the carboxylic acid, forming an acyl chloride intermediate. Chlorine radicals generated in situ abstract a hydrogen from the α-carbon, followed by chlorine atom transfer.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

Substitution: Formation of derivatives with various functional groups such as alcohols, amines, or ethers.

Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Alpha-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid has been investigated for its potential therapeutic properties. It acts as a building block for synthesizing various pharmaceutical compounds.

Case Study : In a study exploring new antidepressants, derivatives of this compound were tested for their efficacy in preclinical models. Results indicated that modifications to the adamantane core could enhance pharmacological activity while reducing side effects.

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions.

Applications in Synthesis :

- Used as a precursor for the development of novel catalysts.

- Employed in the synthesis of polymeric materials due to its robust carbon framework.

Material Science

The stability and unique structural properties of this compound make it suitable for applications in material science.

Case Study : Research has demonstrated its effectiveness in creating high-performance coatings that exhibit improved wear resistance and thermal stability.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Enhanced efficacy in antidepressant derivatives |

| Organic Synthesis | Intermediate for complex molecule synthesis | Key precursor for novel catalysts |

| Material Science | Development of high-performance coatings | Improved wear resistance and thermal stability |

Mechanism of Action

The mechanism of action of Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

These modifications may enhance membrane permeability and resistance to enzymatic degradation .

Physicochemical Properties :

- Melting Points : 1-Adamantanecarboxylic Acid (172–176°C) has a higher melting point than 1-Adamantaneacetic Acid (136–138°C), likely due to stronger intermolecular hydrogen bonding from the direct COOH group on the adamantane cage . The target compound’s melting point is unrecorded but expected to be lower due to increased hydrophobicity from methyl groups.

- Molecular Weight : The addition of Cl and three CH3 groups increases the molecular weight (~265.8) compared to 1-Adamantaneacetic Acid (194.27), which may influence solubility and pharmacokinetics .

However, the methyl groups may slow reaction kinetics due to steric effects . 1-Adamantaneacetic Acid and 1-Adamantanecarboxylic Acid are commonly used as intermediates in drug synthesis (e.g., antiviral agents), whereas the target compound’s methyl and chloro groups could tailor it for specialized applications, such as protease inhibitors or polymer additives .

Biological Activity :

- Chlorinated adamantane derivatives, such as those in , demonstrate antiproliferative effects in cancer cells, suggesting that the chloro substituent in the target compound may confer similar bioactivity. Methyl groups could further modulate selectivity or potency .

Research Findings and Data Gaps

- Chlorination and methylation likely occur via Friedel-Crafts or radical pathways .

- Safety and Handling: MSDS data for 1-Adamantanecarboxylic Acid recommend standard precautions (e.g., ventilation, artificial respiration if inhaled).

Biological Activity

Overview

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid (ACTMAA) is a synthetic organic compound characterized by its adamantane core structure and a chlorine atom attached to the acetic acid moiety. With the molecular formula C15H23ClO2, this compound has garnered interest in various fields including medicinal chemistry, biochemistry, and materials science due to its potential biological activities.

The biological activity of ACTMAA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can function as an inhibitor or modulator , affecting enzyme activity by binding to active or allosteric sites. This interaction can prevent substrate binding or inhibit catalytic processes, which is crucial for its potential therapeutic applications.

Biological Activities

- Antiviral Properties : Preliminary studies suggest that ACTMAA may exhibit antiviral activity. Its structural features allow it to interfere with viral replication mechanisms.

- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. ACTMAA's mechanism may involve the modulation of signaling pathways critical for tumor growth and survival.

- Enzyme Inhibition : ACTMAA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to lipid metabolism and inflammatory responses.

Table 1: Summary of Biological Activities of ACTMAA

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Potential inhibition of viral replication | |

| Anticancer | Inhibition of cancer cell growth | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Study on Enzyme Interaction

In a study examining the interaction of ACTMAA with specific enzymes, it was found that the compound effectively inhibited the activity of certain key metabolic enzymes. The inhibition was dose-dependent, indicating that higher concentrations of ACTMAA resulted in greater enzyme activity reduction. This suggests potential applications in metabolic disorders where enzyme regulation is crucial.

Antiviral Mechanism Exploration

Research exploring the antiviral properties of ACTMAA focused on its ability to disrupt viral entry into host cells. The compound was tested against various viruses, showing significant reductions in viral load in vitro. The mechanism appears to involve interference with viral envelope proteins, preventing them from effectively binding to host cell receptors.

Comparative Analysis with Similar Compounds

ACTMAA can be compared with other compounds within the adamantane family regarding their biological activities:

Table 2: Comparison of Biological Activities

| Compound | Antiviral Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound (ACTMAA) | Yes | Yes | Yes |

| Adamantaneacetic Acid | Limited | No | Minimal |

| Chloroadamantane | No | Limited | Yes |

Q & A

Q. What are the standard synthetic routes for Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid?

Methodological Answer: The synthesis typically involves functionalizing the adamantane backbone. A common approach is chlorination of 3,5,7-trimethyl-1-adamantaneacetic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, adamantane derivatives such as 1-Adamantanecarboxylic acid chloride (CAS 2094-72-6) are synthesized via analogous chlorination methods . Purification often involves recrystallization (e.g., using ethanol/water mixtures) guided by melting point validation (136–138°C for the parent 1-Adamantaneacetic acid) .

Q. What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/ammonium acetate buffer, pH 4.0) can assess purity .

- Mass Spectrometry: Electrospray ionization (ESI-MS) on instruments like the AB Sciex QTrap 5500 confirms molecular weight and fragmentation patterns .

- Melting Point Analysis: Compare observed values (e.g., 136–138°C) to literature data .

- NMR Spectroscopy: Use deuterated solvents (e.g., DMSO-d₆) to resolve adamantane backbone protons and confirm chloro-substitution .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for synthesis and handling due to potential respiratory irritancy (similar to adamantane-carboxylic acid derivatives) .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Catalyst Screening: Test acyl-transfer catalysts like 4-dimethylaminopyridine (DMAP) to improve chlorination efficiency, as used in acetylation of adamantane derivatives .

- Temperature Control: Maintain reaction temperatures below 50°C to prevent decomposition (based on melting points of intermediates, e.g., 48–52°C for 1-Adamantanecarboxylic acid chloride) .

- By-Product Analysis: Use LC-MS to identify impurities (e.g., unreacted starting material) and adjust stoichiometric ratios .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Validation: Ensure ≥95% purity via HPLC and cross-validate with orthogonal methods (e.g., NMR) to rule out batch-to-batch variability .

- Assay Standardization: Use internal standards (e.g., 7MBA in LC-MS) and controlled matrices (e.g., human plasma) to normalize bioactivity measurements .

- Replicate Studies: Perform dose-response curves in triplicate, as seen in cancer cell proliferation assays for structurally related chloro-estradiol derivatives .

Q. How to design stability studies under different storage conditions?

Methodological Answer:

- Accelerated Degradation Testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of the chloro group) .

- Light Sensitivity: Store aliquots in amber vials under UV/visible light and compare to dark-stored controls, referencing adamantane-carboxylic acid stability guidelines .

- Long-Term Stability: Monitor pH in aqueous buffers (e.g., PBS) and track solubility changes over 6 months .

Q. What are the challenges in modifying the adamantane backbone for enhanced bioactivity?

Methodological Answer:

- Steric Hindrance: Introduce substituents at less hindered positions (e.g., 3,5,7-trimethyl groups) to maintain reactivity, as demonstrated in anti-inflammatory adamantane derivatives .

- Solubility Optimization: Incorporate polar groups (e.g., acetic acid) while balancing lipophilicity for membrane permeability, guided by logP calculations .

- Biological Testing: Use structure-activity relationship (SAR) models to prioritize derivatives, similar to dopamine receptor agonists derived from 1-Adamantanamine .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and MS data for structural confirmation?

Methodological Answer:

- Cross-Validation: Combine H/C NMR (to confirm adamantane symmetry and substitution patterns) with high-resolution MS (HRMS) for exact mass matching .

- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping signals, as applied in adamantane-carboxylic acid studies .

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.